molecular formula C9H9ClO3 B100976 Ethyl 3-chloro-4-hydroxybenzoate CAS No. 16357-41-8

Ethyl 3-chloro-4-hydroxybenzoate

Cat. No.: B100976
CAS No.: 16357-41-8
M. Wt: 200.62 g/mol
InChI Key: QBOWIPYEPOVPGR-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4-hydroxybenzoate is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an ethyl group, and the benzene ring is substituted with a chlorine atom and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-4-hydroxybenzoate can be synthesized through the esterification of 3-chloro-4-hydroxybenzoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-4-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Currently, there is no documented information regarding a specific mechanism of action for ethyl 3-chloro-4-hydroxybenzoate in biological systems. its structural similarity to other bioactive compounds suggests that it may interact with specific molecular targets and pathways, potentially influencing biological processes.

Comparison with Similar Compounds

Ethyl 3-chloro-4-hydroxybenzoate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their ester groups, which can influence their reactivity and applications.

Properties

IUPAC Name

ethyl 3-chloro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOWIPYEPOVPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505758
Record name Ethyl 3-chloro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16357-41-8
Record name Ethyl 3-chloro-4-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16357-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-chloro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-chloro-4-hydroxybenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using Ethyl 3-chloro-4-hydroxybenzoate (ECHB) over other pH-responsive materials in drug delivery?

A1: Unlike many pH-responsive materials based on organic amines, ECHB-containing polymers are hydrophilic at physiological pH and become hydrophobic upon acidification. [] This property allows for the encapsulation and stable retention of hydrophobic drugs at physiological pH, while promoting their release in the acidic tumor microenvironment. [] This characteristic makes ECHB-based systems particularly interesting for delivering hydrophobic anticancer drugs, potentially improving their efficacy and reducing side effects.

Q2: What types of drugs have been successfully loaded into ECHB-based nanocarriers?

A2: Research has demonstrated the successful encapsulation of both hydrophobic and hydrophilic drugs within ECHB-based nanocarriers. For instance, hydrophobic drugs like tamoxifen and paclitaxel, as well as the hydrophilic drug doxorubicin hydrochloride, have been successfully incorporated into these systems. [] Furthermore, studies have shown promising results with tamoxifen-loaded ECHB-based micelles, demonstrating slower drug release at physiological pH and faster release in acidic environments, highlighting their potential for targeted drug delivery. []

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